molecular formula C14H15BN2O4 B1519899 (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid CAS No. 913835-67-3

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

Cat. No. B1519899
CAS RN: 913835-67-3
M. Wt: 286.09 g/mol
InChI Key: CZEBTZMIQZVUSE-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid, also known as (1-t-Boc-6-CN-Ind-2-yl)Boronic Acid or Boc-Ind-CN-Boronic Acid, is a boronic acid containing an indole moiety and a cyano group. It is a versatile building block for organic synthesis, and has been used in a variety of applications, including drug discovery, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Catalyst Efficiency

The tert-butoxycarbonyl (Boc) protecting group is pivotal in organic synthesis, especially for protecting amines. It is resistant to racemization during peptide synthesis, making the N-Boc moiety vital for generating N-tert-butoxycarbonyl amino acids. Heteropoly acid H3PW12O40 has been identified as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate at room temperature, showcasing no competitive side products and providing a straightforward route to N-Boc derivatives in excellent yields (Heydari et al., 2007).

Advances in Boronic Acid Derivatives

Research on terphenylboronic acid derivatives has demonstrated their ability to control stereochemistry in synthetic organic reactions. Specifically, these compounds can distinguish α and β anomers of 2-deoxyribofuranosides, indicating their potential in selective synthesis and recognition processes (Yamashita et al., 1996).

Cross-Coupling Reaction Enhancements

The preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives represents a novel protocol. This approach yields up to 94% by utilizing palladium acetate and triphenylphosphine as a catalyst system, opening new pathways for synthesizing compounds including benzenes, pyridines, and quinolines boronic acids or boronic acid pinacol esters (Li et al., 2014).

properties

IUPAC Name

[6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-9(8-16)4-5-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEBTZMIQZVUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657156
Record name [1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913835-67-3
Record name [1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Cyano-1H-indole-2-boronic acid, N-BOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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